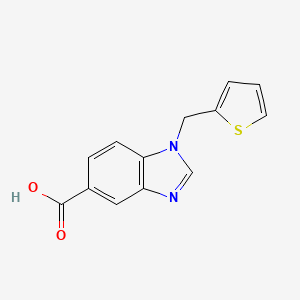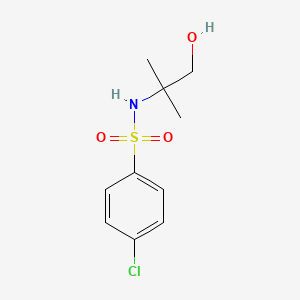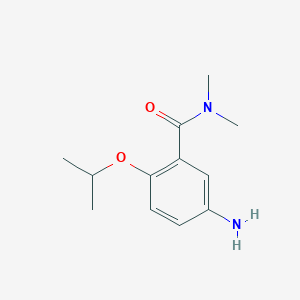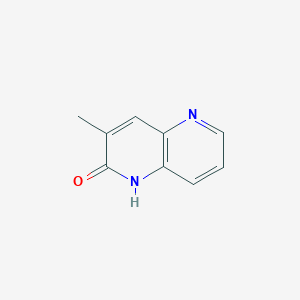
3-Methyl-1,5-naphthyridin-2-ol
説明
It belongs to the class of naphthyridines, which are fused ring systems containing two pyridine rings with different arrangements of nitrogen atoms . The compound’s name reflects its structure: a naphthyridine core with a methyl group at position 3 and a hydroxyl group at position 2.
2.
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. These methods involve multicomponent reactions, Friedländer approaches, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . The specific synthetic route for 3-Methyl-1,5-naphthyridin-2-ol would need to be investigated further based on available literature.
4.
Chemical Reactions Analysis
科学的研究の応用
Mass Spectra Analysis
A study by Paudler and Kress (1967) examined the mass spectra of various 1,5-naphthyridines, including methyl derivatives like 3-Methyl-1,5-naphthyridin-2-ol. They presented evidence for an azatropylium ion intermediate in the fragmentation of the methyl compounds, contributing to our understanding of the fragmentation modes of naphthyridines (Paudler & Kress, 1967).
Chemical Synthesis and Reactions
- Patra and Bera (2007) discussed an aldol-like addition of acetone to 2-methyl-1,8-naphthyridine mediated by a [Ru2(CO)4]2+ core, leading to C−C-coupled compounds. This research highlights the potential of this compound in complex chemical reactions and synthesis processes (Patra & Bera, 2007).
- Mukhopadhyay, Das, and Butcher (2011) reported a catalyst-free synthesis of naphthyridines in water, demonstrating an eco-friendly approach to producing compounds like this compound (Mukhopadhyay et al., 2011).
Crystal Structure Analysis
Guillon et al. (2017) undertook structural characterization of naphthyridin-2(1H)-one derivatives, which include compounds similar to this compound. Their work contributes to understanding the crystal structures of such compounds, which is crucial for their potential pharmaceutical applications (Guillon et al., 2017).
Synthesis of Naphthyridine Derivatives
Singh and Lesher (1990) described a method for synthesizing naphthyridin-2(1H)-ones, a group that includes this compound. Their procedure highlights the versatility and potential applications of these compounds in various fields (Singh & Lesher, 1990).
Electronic Structure and Spectroscopy
Halim and Ibrahim (2017) conducted a study on 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione, a compound related to this compound. Their research included DFT calculations, electronic structure analysis, and spectroscopic studies, providing insights into the electronic properties of naphthyridine derivatives (Halim & Ibrahim, 2017).
作用機序
Target of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
Some 1,5-naphthyridines have been observed to act as ligands, coordinating to metal ions in solution .
Biochemical Pathways
The wide range of biological activities exhibited by 1,5-naphthyridines suggests they may interact with and affect multiple biochemical pathways .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
3-Methyl-1,5-naphthyridin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand coordinating to metal ions such as palladium (II), forming complexes that can modulate enzymatic activities . These interactions are essential for understanding the compound’s potential therapeutic effects and its role in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in cell proliferation and apoptosis . Additionally, it has been found to alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . For example, its interaction with metal ions can lead to the formation of complexes that inhibit certain enzymatic activities, thereby modulating biochemical pathways. These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with metal ions can affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3-methyl-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-8-7(11-9(6)12)3-2-4-10-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYRVQWUSVXCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292587 | |
| Record name | 3-Methyl-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-10-0 | |
| Record name | 3-Methyl-1,5-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)
![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)
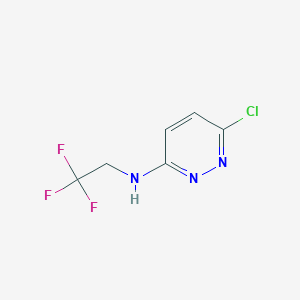
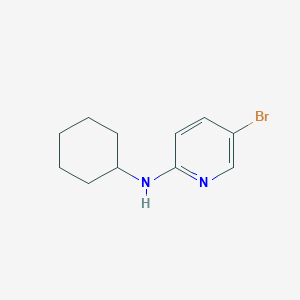
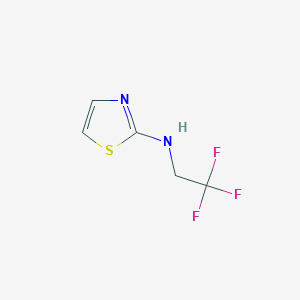

![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)
